molecular formula C6H4N4O7 B14669709 Hydroxylamine, O-(2,4,6-trinitrophenyl)- CAS No. 38100-34-4

Hydroxylamine, O-(2,4,6-trinitrophenyl)-

Cat. No.: B14669709
CAS No.: 38100-34-4
M. Wt: 244.12 g/mol
InChI Key: NZMGKBDXJNWMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, also known as picryl hydroxylamine, is a chemical compound with the molecular formula C6H4N4O7. It is a derivative of hydroxylamine and 2,4,6-trinitrophenol (picric acid). This compound is known for its energetic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, can be synthesized through the reaction of hydroxylamine with 2,4,6-trinitrochlorobenzene. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with hydroxylamine. The process requires careful handling of reagents and control of reaction conditions to prevent decomposition and ensure high yield .

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(2,4,6-trinitrophenyl)-, involves its ability to act as a nucleophile and participate in various chemical reactions. It targets specific molecular pathways, including the modification of proteins and enzymes through nucleophilic attack. This compound can also interact with reactive oxygen species, influencing oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrophenol (Picric Acid): A precursor in the synthesis of Hydroxylamine, O-(2,4,6-trinitrophenyl)-.

    Hydroxylamine: The parent compound, known for its reducing properties.

    2,4-Dinitrophenylhydroxylamine: Another derivative with similar energetic properties.

Uniqueness

Hydroxylamine, O-(2,4,6-trinitrophenyl)-, is unique due to its combination of hydroxylamine and trinitrophenyl groups, which confer both nucleophilic and energetic properties. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

CAS No.

38100-34-4

Molecular Formula

C6H4N4O7

Molecular Weight

244.12 g/mol

IUPAC Name

O-(2,4,6-trinitrophenyl)hydroxylamine

InChI

InChI=1S/C6H4N4O7/c7-17-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H,7H2

InChI Key

NZMGKBDXJNWMPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])ON)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.